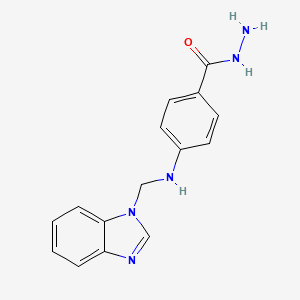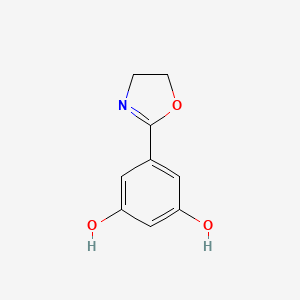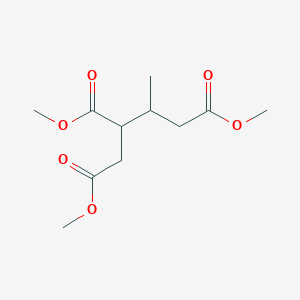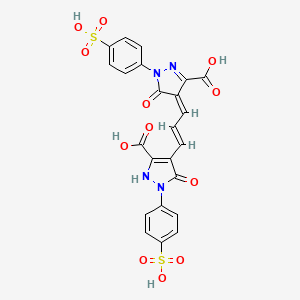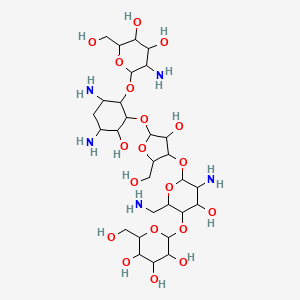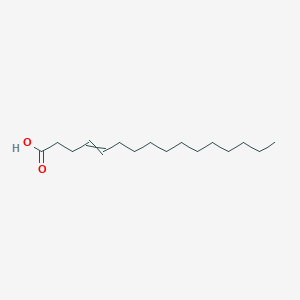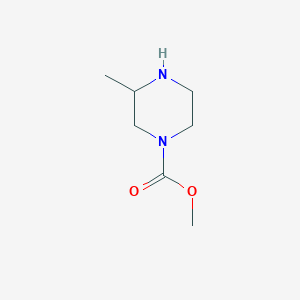
2-Methoxyazulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxyazulene is an aromatic organic compound with the molecular formula C₁₁H₁₀O. It is a derivative of azulene, which is known for its deep blue color. Azulene itself is an isomer of naphthalene, but unlike the colorless naphthalene, azulene and its derivatives, including this compound, exhibit vibrant colors due to their unique electronic structures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methoxyazulene can be synthesized through various methods. One common synthetic route involves the methoxylation of azulene. This process typically includes the reaction of azulene with methanol in the presence of a catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to achieve the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale methoxylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methoxyazulene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-hydroxyazulene using reagents like hydrobromic acid.
Reduction: Reduction reactions can convert it into different azulene derivatives.
Substitution: It can participate in electrophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrobromic acid is commonly used for oxidation reactions.
Reduction: Sodium borohydride is often used for reduction reactions.
Substitution: Grignard reagents and alkyl- or aryllithium compounds are frequently employed for substitution reactions.
Major Products Formed:
Oxidation: 2-Hydroxyazulene
Reduction: Various reduced azulene derivatives
Substitution: 2-Substituted azulene derivatives
Aplicaciones Científicas De Investigación
2-Methoxyazulene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Methoxyazulene involves its interaction with various molecular targets. Its aromatic structure allows it to participate in electron transfer reactions, which can influence biological pathways. For example, its derivatives can interact with cellular components, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Azulene: The parent compound, known for its deep blue color and aromatic properties.
Guaiazulene: A naturally occurring derivative with similar aromatic characteristics.
Vetivazulene: Another naturally occurring azulene derivative found in essential oils.
Uniqueness of 2-Methoxyazulene: this compound stands out due to its methoxy group, which imparts unique electronic properties and reactivity compared to other azulene derivatives. This makes it a valuable compound for various chemical and biological applications .
Propiedades
IUPAC Name |
2-methoxyazulene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-12-11-7-9-5-3-2-4-6-10(9)8-11/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNQLJUHQULRFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=CC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80447974 |
Source


|
| Record name | Azulene, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36044-37-8 |
Source


|
| Record name | Azulene, 2-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80447974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)

![[2-(2-Phenylethyl)phenyl]acetonitrile](/img/structure/B14686494.png)


